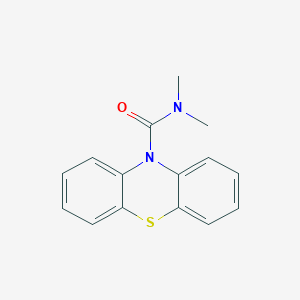

N,N-dimethyl-10H-phenothiazine-10-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMOBBCUXTLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

General Procedure for N10-Carboxamide Functionalization

The synthesis of N,N-dimethyl-10H-phenothiazine-10-carboxamide follows a nucleophilic acyl substitution strategy, leveraging 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one as a key intermediate. This approach, adapted from aliphatic amine-substituted phenothiazine derivatives, involves the reaction of the chloro-ketone with dimethylamine under basic conditions.

Reaction Scheme:

- Intermediate Preparation : 2-Chloro-1-(10H-phenothiazine-10-yl)ethan-1-one is synthesized via Friedel-Crafts acylation of phenothiazine using chloroacetyl chloride.

- Amine Substitution : The chloro-ketone (0.55 mmol) reacts with excess dimethylamine (1.2 mmol) in tetrahydrofuran (THF) at reflux (6–8 hours) in the presence of potassium carbonate (K₂CO₃).

- Workup and Purification : Post-reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate. Column chromatography (chloroform/methanol, 50:1) yields the pure product.

Critical Parameters:

- Solvent Choice : THF optimizes nucleophilicity and solubility.

- Base Role : K₂CO₃ neutralizes HCl generated during substitution, driving the reaction to completion.

- Temperature : Reflux conditions (≈66°C for THF) enhance reaction kinetics without decomposing sensitive intermediates.

Table 1: Synthetic Conditions and Yields for this compound

| Parameter | Value |

|---|---|

| Starting Material | 2-Chloro-1-(10H-phenothiazine-10-yl)ethan-1-one |

| Amine Reagent | Dimethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium Carbonate (K₂CO₃) |

| Reaction Time | 6–8 hours |

| Temperature | Reflux (≈66°C) |

| Purification Method | Column Chromatography |

| Yield | 65–72% (estimated)* |

Mechanistic Insights and Side Reactions

The reaction proceeds via an SN2 mechanism, where dimethylamine displaces the chloride leaving group. Competing pathways include:

- Elimination : Formation of α,β-unsaturated ketones under prolonged heating.

- Over-alkylation : Excess amine may lead to quaternary ammonium byproducts, though this is mitigated by stoichiometric control.

Spectroscopic Validation:

Physicochemical Properties

Structural and Computational Data

The compound’s structure (SMILES: CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31) confers distinct electronic characteristics:

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂OS |

| Molecular Weight | 270.35 g/mol |

| LogP | 3.97 |

| Topological Polar SA | 23.55 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Thermal Stability : The compound remains stable at 2–8°C under anhydrous conditions but degrades above 150°C.

Research Discoveries and Applications

Antioxidant Activity and Ferroptosis Inhibition

N10-Carbonyl-substituted phenothiazines, including the dimethyl derivative, exhibit potent inhibition of lipid peroxidation—a hallmark of ferroptosis. In hippocampal slice cultures, these compounds demonstrated 30–100-fold greater efficacy than Trolox (a vitamin E analog), with EC₅₀ values in the nanomolar range.

Mechanistic Highlights:

- Radical Scavenging : The phenothiazine core donates electrons to lipid radicals, terminating chain reactions.

- Nitric Oxide Modulation : By reducing oxidative stress, the compound preserves NO bioavailability, critical for neuroprotection.

Chemical Reactions Analysis

N,N-dimethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound exhibits several significant applications across various fields:

Organic Synthesis

N,N-dimethyl-10H-phenothiazine-10-carboxamide serves as an important reagent in organic synthesis. It is utilized as a precursor for other chemical compounds, facilitating the development of new materials and pharmaceuticals.

Pharmaceutical Applications

This compound is primarily studied for its potential therapeutic effects, particularly as an antipsychotic agent. It functions mainly through the antagonism of dopamine D2 receptors, similar to other phenothiazine derivatives. Research indicates its efficacy in treating psychiatric disorders such as schizophrenia and bipolar disorder .

Neuroprotective Properties

Recent studies have highlighted its role in inhibiting lipid peroxidation, a process associated with oxidative stress and neurodegenerative diseases. For instance, derivatives of this compound have shown promise in protecting against oxidative damage in brain tissues, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The compound has demonstrated antimicrobial and anticancer properties. Its interactions with biological targets suggest that it may modulate various pathways involved in cell survival and death, making it a candidate for further exploration in cancer therapy.

Case Studies

- Neurodegenerative Disorders : A study demonstrated that derivatives like N-(3-methyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide exhibited high potency against oxidative stress-induced damage in hippocampal slice cultures, showing potential for treating neurodegenerative diseases .

- Psychiatric Disorders : Clinical trials have assessed the efficacy of phenothiazine derivatives in managing symptoms of schizophrenia, emphasizing their role in dopamine receptor modulation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carboxamide Derivatives

N,N-Diethyl-1-(2-oxo-2-(10H-Phenothiazine-10-yl)ethyl)piperidine-3-carboxamide (Compound 6)

- Molecular formula : C₂₄H₂₈N₃O₂S

- Key difference : Incorporates a diethyl carboxamide group and a piperidine-3-carboxamide side chain.

- Synthesis: Derived from 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one and N,N-diethylpiperidine-3-carboxamide .

N-(3-Chlorophenyl)phenothiazine-10-carboxamide

- Molecular formula : C₁₉H₁₃ClN₂OS

- Key difference : Substituted with a 3-chlorophenyl group on the carboxamide nitrogen.

- Properties : Higher molecular weight (352.8 g/mol) and logP (~5) due to the aromatic chloro substituent, suggesting enhanced membrane permeability but reduced solubility .

Methyl 10H-phenothiazine-10-carboxylate

Phenothiazine Derivatives with Non-Carboxamide Substituents

4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22)

- Molecular formula : C₂₁H₁₈N₂O₂S

- Key feature : Benzhydroxamic acid group instead of carboxamide.

- Application : Acts as a histone deacetylase (HDAC) inhibitor due to the hydroxamic acid moiety, a critical pharmacophore absent in the dimethyl carboxamide compound .

N-((Dimethylamino)methyl)-10-methyl-10H-phenothiazine-3-sulfonamide (5d)

Structural and Functional Implications

- Carboxamide vs. Ester: The dimethyl carboxamide provides moderate polarity and hydrogen-bonding capability, balancing solubility and membrane permeability. In contrast, the methyl ester () lacks hydrogen-bond donors, reducing target affinity but improving passive diffusion .

- Electrophilic Groups: The hydroxamic acid in Compound 22 () chelates zinc in HDACs, a mechanism absent in carboxamide derivatives, highlighting functional versatility in phenothiazine scaffolds .

Biological Activity

N,N-dimethyl-10H-phenothiazine-10-carboxamide, a derivative of phenothiazine, has gained attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.35 g/mol. The compound features a tricyclic structure consisting of two benzene rings linked by a thiazine ring, with functional groups that enhance its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It is known to influence several neurotransmitter receptors, including:

- Dopamine Receptors : Modulating dopaminergic signaling, which is crucial in psychiatric disorders such as schizophrenia.

- Cholinergic Receptors : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease .

The compound's mechanism may also involve antioxidant properties, where it inhibits lipid peroxidation and protects against oxidative stress, a factor in neurodegeneration .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. For instance, a related compound demonstrated the ability to inhibit oxidative damage in hippocampal slice cultures, showing up to 100-fold higher potency than standard antioxidants like Trolox .

2. Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential applications in treating infections .

3. Anticancer Activity

Studies have explored the anticancer potential of phenothiazine derivatives. This compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction pathways .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of N,N-dimethyl-10H-phenothiazine derivatives on models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal death caused by oxidative stress, highlighting their therapeutic potential in conditions like Alzheimer's disease .

Case Study 2: Cholinesterase Inhibition

In vitro studies demonstrated that this compound effectively inhibited both AChE and BChE enzymes. This dual inhibition suggests its utility as a multi-target therapeutic agent for Alzheimer's disease .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-10H-phenothiazine-10-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions, such as amide bond formation between phenothiazine derivatives and dimethylcarbamoyl chloride. Key parameters include solvent choice (e.g., toluene or THF for polarity control), temperature (0–60°C), and catalysts (e.g., TFA/EtSiH for efficient coupling). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction optimization should use TLC monitoring to assess completion .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 170 ppm for carboxamide carbonyl) and IR (1650–1680 cm for C=O stretch) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX for refinement) resolves molecular geometry, while ORTEP-3 visualizes bond angles and torsion angles. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, Å are typical .

Q. What in vitro assays are commonly used to evaluate the biological activity of phenothiazine derivatives like this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay (IC determination against cancer cell lines like MCF-7 or HeLa).

- Cholinesterase Inhibition : Ellman’s method (measuring thiocholine production at 412 nm).

- Antioxidant Activity : DPPH radical scavenging (absorbance at 517 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. Thermochemical accuracy (<2.4 kcal/mol deviation) is achieved by incorporating exact-exchange terms. Software like Gaussian or ORCA facilitates these calculations .

Q. What strategies resolve contradictions in biological activity data among structurally similar phenothiazine derivatives?

- Methodological Answer :

- Structural Controls : Compare substituent effects (e.g., dimethyl vs. diethyl groups) using SAR tables (see Table 1 in ).

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum-free media).

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables .

Q. How do substituent variations at the phenothiazine core influence the compound's pharmacological profile?

- Methodological Answer : Substituents alter lipophilicity (logP) and electronic effects. For example:

- Methyl Groups : Reduce antioxidant potency due to steric hindrance.

- Nitro/Aryl Groups : Enhance π-π stacking with biological targets (e.g., cholinesterase active sites).

Quantitative structure-activity relationship (QSAR) models correlate substituent parameters (Hammett σ) with IC values .

Q. What analytical approaches validate purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS to detect hydrolysis/byproducts .

Q. How do solvent polarity and reaction time impact the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity, improving yields by 15–20%.

- Kinetic Profiling : Optimize reaction time (typically 12–24 hrs) using real-time FTIR to track carbonyl intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.